molecular formula C19H15NO3 B462629 2-Quinolinecarboxylic acid (1-oxo-1-phenylpropan-2-yl) ester CAS No. 111589-00-5

2-Quinolinecarboxylic acid (1-oxo-1-phenylpropan-2-yl) ester

Cat. No. B462629
CAS RN: 111589-00-5
M. Wt: 305.3g/mol
InChI Key: XBFWCUCWTYZLCK-UHFFFAOYSA-N
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Description

2-quinolinecarboxylic acid (1-oxo-1-phenylpropan-2-yl) ester is an aromatic ketone.

Scientific Research Applications

General Methods for Preparation

  • A general method has been developed for preparing 2-substituted-4-oxo-3-quinolinecarboxylic acids, which are new analogs in the quinolone class of antiinfectives. This includes the reaction of Grignard reagents with 4-oxo-3-quinolinecar-boxylic acid esters to yield the desired 2-substituent (Kiely, Huang, & Lesheski, 1989).

Antioxidant and Antibacterial Activities

  • Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized and evaluated for their in vitro antioxidant and antibacterial activity. Some compounds showed good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals (Shankerrao, Bodke, & Mety, 2013).

Synthesis of Related Compounds

  • New series of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl) carbonylamino] alkanoates have been developed, which are key intermediates for the preparation of various compounds (Fathala & Pazdera, 2017).

Broad-Spectrum Antibacterial Agent

  • A new fluorinated compound related to nalidixic acid with high broad-spectrum antibacterial activities has been synthesized. This compound is effective against both gram-positive and gram-negative bacteria (Stefancich et al., 1985).

Utility in Synthesis of Novel Derivatives

  • Novel quinoline derivatives and related heterocycles have been synthesized using reactions involving 2-quinolinecarboxylic acid derivatives, showcasing diverse applications in chemical synthesis (Gok et al., 2014).

Synthesis of Dyes for Potential Application

  • Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized as fluorescent dyes, show potential application in liquid crystal displays due to their orientation parameters in nematic liquid crystals (Bojinov & Grabchev, 2003).

Antimicrobial Activity

  • Some quinoline-carboxamides, synthesized from 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, displayed significant antibacterial activities, with certain compounds showing higher efficacy than standard antibiotics (Moussaoui et al., 2019).

properties

CAS RN

111589-00-5

Product Name

2-Quinolinecarboxylic acid (1-oxo-1-phenylpropan-2-yl) ester

Molecular Formula

C19H15NO3

Molecular Weight

305.3g/mol

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) quinoline-2-carboxylate

InChI

InChI=1S/C19H15NO3/c1-13(18(21)15-8-3-2-4-9-15)23-19(22)17-12-11-14-7-5-6-10-16(14)20-17/h2-13H,1H3

InChI Key

XBFWCUCWTYZLCK-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)C2=NC3=CC=CC=C3C=C2

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)C2=NC3=CC=CC=C3C=C2

solubility

45.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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